molecular formula C13H5Cl4FN6O B2989457 3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide CAS No. 1197616-74-2

3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide

Cat. No. B2989457
CAS RN: 1197616-74-2
M. Wt: 422.02
InChI Key: BAPJQNQKAFFUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide is a chemical compound with the molecular formula C13H5Cl4FN6O and a molecular weight of 422.02 . It is available for purchase from various chemical suppliers.

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of various compounds with potential applications in medicine and materials science. For instance, the synthesis and characterization of novel compounds with specific functional groups and structures, including pyridine and carboxamide derivatives, have been extensively studied. These studies often involve exploring the reaction mechanisms, molecular structures, and physicochemical properties of such compounds (Yu-Mei Qin et al., 2019; K. Faghihi et al., 2008).

Biological Activity and Drug Design

Compounds with structural similarities to the mentioned chemical have been evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The design and synthesis of molecules targeting specific biological pathways, such as tubercular, bacterial, and various cancer cell lines, demonstrate the potential therapeutic applications of these chemical entities. The evaluation of these compounds involves both in vitro and in vivo studies to assess their efficacy and mechanism of action (S. Bodige et al., 2020; A. G. Hammam et al., 2005).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and density functional theory (DFT), play a crucial role in understanding the interaction between synthetic compounds and biological targets. These studies help in the optimization of compounds for increased biological activity and specificity towards their targets (S. Bodige et al., 2020).

properties

IUPAC Name

3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl4FN6O/c14-8-9(15)11(21-12(17)10(8)16)13(25)20-7-3-5(1-2-6(7)18)24-4-19-22-23-24/h1-4H,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPJQNQKAFFUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl4FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.